molecular formula C9H8BrClS B8555871 (4-Bromophenyl)(2-chloroallyl)sulfane

(4-Bromophenyl)(2-chloroallyl)sulfane

Cat. No. B8555871
M. Wt: 263.58 g/mol
InChI Key: QNUDUTLTPMBDEZ-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

According to the procedure of W. K. Anderson, J. Chem. Soc., Perkin, 1, 1 (1976), a mixture of 3-(4-bromothiophenoxy)-2-chloro-1-propene (37.4 g, 0.142 mol) and N,N-diethylaniline (180 mL) was heated to 210°-215° C. for 2 days, cooled, and diluted with ether. The ethereal layer was washed with 10% HCl (3×200 mL), dried (MgSO4), and concentrated. Purification by column chromatography (eluant: hexane) gave 15.0 g (46%) of product as a white solid.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[CH:11][C:5]([S:6][CH2:7][C:8](Cl)=C)=[CH:4][CH:3]=1.[CH2:13](N(CC)C1C=CC=CC=1)C>CCOCC>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:6][C:7]([CH3:8])=[CH:13][C:11]=2[CH:12]=1

Inputs

Step One
Name
Quantity
37.4 g
Type
reactant
Smiles
BrC1=CC=C(SCC(=C)Cl)C=C1
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 210°-215° C. for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The ethereal layer was washed with 10% HCl (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (eluant: hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C=C(S2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.